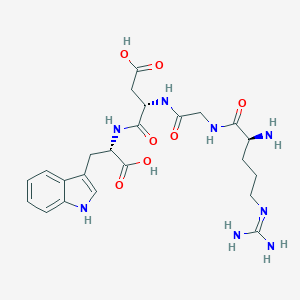

Arginyl-glycyl-aspartyl-tryptophan

Description

Properties

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N8O7/c24-14(5-3-7-27-23(25)26)20(35)29-11-18(32)30-16(9-19(33)34)21(36)31-17(22(37)38)8-12-10-28-15-6-2-1-4-13(12)15/h1-2,4,6,10,14,16-17,28H,3,5,7-9,11,24H2,(H,29,35)(H,30,32)(H,31,36)(H,33,34)(H,37,38)(H4,25,26,27)/t14-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACNLTVRZIHFQK-XIRDDKMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162626 | |

| Record name | Arginyl-glycyl-aspartyl-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144161-76-2 | |

| Record name | Arginyl-glycyl-aspartyl-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144161762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginyl-glycyl-aspartyl-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scaffold Selection:a Variety of Molecular Scaffolds Are Employed to Present the Rgd Motifs in a Defined Spatial Arrangement. These Scaffolds Provide a Core Structure Onto Which the Peptide Units Are Attached.

Amino Acid-Based Scaffolds: Simple amino acids like glutamic acid (E) or lysine (B10760008) (K) can be used to create dimeric constructs, such as E[c(RGDfK)]₂. nih.govmdpi.com

Cyclopeptide Scaffolds: Regioselectively Addressable Functionalized Templates (RAFT), which are often based on cyclodecapeptides, offer a robust platform for attaching multiple peptide ligands in a controlled manner. researchgate.netscilit.com

Dendrimers: Convergently synthesized dendrimers provide a branched architecture capable of displaying a higher number of RGD units, leading to tetravalent or even more complex structures. mdpi.com

Chelators: For imaging applications, chelating agents like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) can serve as a dual-function scaffold, holding multiple RGD peptides while also coordinating a radionuclide. mdpi.commdpi.com

Arginyl Glycyl Aspartyl Tryptophan As a Model Peptide for Investigating Integrin Biology

Spectroscopic Investigations of this compound Solution Conformations

Spectroscopic techniques are pivotal in determining the structure of peptides in solution, providing experimental data that complements computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of peptides like this compound in solution. nih.govu-tokyo.ac.jp It provides detailed information about the chemical environment and spatial proximity of atoms within the molecule. researchgate.net By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can deduce the peptide's backbone and side-chain conformations. nih.govresearchgate.net

Computational simulations are frequently validated by comparing the results with experimental data obtained from NMR. nih.govresearchgate.net For instance, simulations of the RGDW peptide have shown good agreement with NMR data concerning the backbone conformation. nih.gov Such experiments are often conducted in various solvents, including dimethyl sulfoxide-d6 (DMSO-d6), to understand conformational preferences under different conditions. researchgate.net

Table 1: Key Aspects of NMR Spectroscopy in RGDW Analysis

| Parameter | Information Provided | Relevance to RGDW |

| Chemical Shifts | Electronic environment of atomic nuclei. | Identifies specific amino acid residues and their local structure. |

| J-Coupling Constants | Dihedral angles of the peptide backbone. | Helps determine the torsion angles (phi, psi) that define the overall fold. researchgate.net |

| Nuclear Overhauser Effect (NOE) | Proximity between protons (<5 Å). | Provides distance constraints to define the 3D structure and identify turns. |

| Temperature Coefficients | Solvent exposure of amide protons. | Indicates the presence of intramolecular hydrogen bonds, which stabilize specific conformations like beta-turns. researchgate.net |

Characterization of Beta-Turn and Extended Conformations

The biological activity of the Arginyl-glycyl-aspartyl sequence is highly dependent on its conformation, which can range from compact, folded structures to more linear, extended forms. sci-hub.se Two of the most significant conformations are the beta-turn and the extended conformation.

A beta-turn is a secondary structure where the peptide chain reverses its direction. This compact fold is often stabilized by an intramolecular hydrogen bond. The presence of a turn conformation in RGD peptides has been associated with the specific pharmacophoric parameters required to recognize certain receptors, such as the αIIbβ3 integrin. nih.gov Environmental factors, like an increase in temperature, can induce a transition from a bent to a turn conformation. nih.gov

An extended conformation , in contrast, features a more linear arrangement of the peptide backbone. sci-hub.se For a fully extended chain, the backbone dihedral angles (φ, ψ) are theoretically 180°. sci-hub.se This extended shape can lead to selectivity for different integrin receptors compared to the turn structure. sci-hub.se For example, some cyclic RGD peptides with an extended conformation are selective ligands for the αIIbβ3 integrin receptor, a target in thrombosis treatment. sci-hub.se

Table 2: Comparison of Beta-Turn and Extended Conformations in RGDW

| Feature | Beta-Turn Conformation | Extended Conformation |

| Overall Shape | Compact, folded, chain reversal. | Linear, stretched. |

| Key Stabilizing Force | Intramolecular hydrogen bonds. | Steric preferences of amino acid side chains. |

| Integrin Selectivity | Associated with recognition of specific integrins (e.g., αIIbβ3). nih.gov | Can confer selectivity for other integrins (e.g., αIIbβ3 in different contexts). sci-hub.se |

| Influencing Factors | Flanking residues, temperature. nih.gov | Peptide sequence, cyclization. sci-hub.se |

Computational Modeling of this compound Conformations

Computational methods, particularly molecular dynamics simulations, provide unparalleled insight into the dynamic nature of peptides and the various conformations they can adopt.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. nih.gov For the this compound peptide, MD simulations are used to explore its conformational landscape and identify preferred structures. nih.gov These simulations can be run with the peptide in a box of explicit water molecules to mimic physiological conditions, providing a detailed and reliable description of the RGDW system. nih.gov

MD studies have shown that the presence of flanking residues, like tryptophan, greatly influences the conformational sampling of the core RGD sequence. nih.gov Furthermore, simulations can reveal how environmental conditions affect structure; for example, modeling the RGD sequence at different temperatures showed a transition from a bend to a turn conformation at 42 °C compared to 25 °C. nih.gov The accuracy of these simulations depends heavily on the chosen force field, such as the Amber or CHARMM force fields, which define the potential energy of the system. acs.orgacs.orgaip.org

Table 3: Parameters in MD Simulations of RGDW

| Simulation Parameter | Example/Description | Purpose |

| Force Field | Amber (e.g., ff14SB), CHARMM. acs.orgaip.org | Defines the interatomic potentials and energy functions for the simulation. |

| Solvent Model | Explicit water (e.g., TIP3P). nih.govnih.gov | Mimics the aqueous physiological environment. |

| Temperature | 300 K (room temperature), 25 °C, 42 °C. nih.govnih.gov | To study temperature-dependent conformational changes. |

| Simulation Time | Nanoseconds (ns). nih.gov | Allows for sufficient sampling of different molecular conformations. |

Pseudo-Dihedral Angle Analysis in Relation to Integrin Binding Competency

The spatial arrangement of the charged side chains of Arginine and Aspartic acid is critical for effective binding to integrins. This arrangement can be quantified using a pseudo-dihedral angle, which is a key parameter for evaluating the potential of an RGD peptide to bind its receptor. researchgate.net

Research on RGD analogs has established that a specific range for this pseudo-dihedral angle is an essential criterion for integrin binding. researchgate.net Conformations that fit within a pseudo-dihedral angle range of -45° to +45° are considered more susceptible to binding with an integrin. researchgate.net Computational studies that analyze the distribution of this angle across a simulation can therefore predict the binding competency of different conformations. researchgate.net

Table 4: Pseudo-Dihedral Angle and Integrin Binding

| Pseudo-Dihedral Angle (pdo) | Binding Competency | Rationale |

| -45° ≤ pdo ≤ +45° | High | This range represents a conformation where the Arg and Asp side chains are optimally positioned for interaction with the integrin binding pocket. researchgate.net |

| Outside -45° to +45° | Low | Conformations outside this range are sterically or electrostatically less favorable for receptor binding. |

Analysis of Electrostatic Free Energy of Solvation and Conformational Preferences

The stability of a particular peptide conformation in solution is significantly influenced by its interaction with the surrounding solvent, a factor that can be quantified by the electrostatic free energy of solvation. nih.govscholaris.ca This value represents the contribution of electrostatic interactions to the total free energy change when a molecule is transferred from a vacuum into the solvent. nih.gov

Peptide conformations that allow for more favorable interactions with water, such as those that expose charged groups like the carboxyl group of aspartic acid and the guanidinium (B1211019) group of arginine, will have a lower electrostatic free energy and thus be more stable in solution. scholaris.ca Intramolecular hydrogen bonds can reduce the interaction with water, leading to weaker solvation compared to more extended structures. researchgate.net Computational methods like Poisson-Boltzmann (PB) models or free energy perturbation (FEP) simulations are used to calculate this energy, providing insights into why certain conformations are preferred over others in an aqueous environment. nih.gov

Influence of Tryptophan Residue on Conformational Landscape and Integrin Binding Specificity

The incorporation of a tryptophan (Trp) residue at the C-terminus of the Arginyl-glycyl-aspartic acid (RGD) sequence, forming this compound (RGDW), significantly influences the peptide's conformational flexibility and its interaction with integrin receptors. This strategic addition provides a bulky, aromatic side chain that plays a pivotal role in modulating the peptide's structure-activity relationship, particularly its binding affinity and specificity.

Extensive research, employing techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations, has revealed that the linear RGDW peptide does not adopt a single rigid conformation in solution. Instead, it exists in a dynamic equilibrium between extended and folded structures. acs.orgacs.org A prominent conformation identified in several studies is a type II' β-turn, with the Gly and Asp residues occupying the i+1 and i+2 positions of the turn, respectively. acs.orgnih.gov However, molecular dynamics simulations suggest that extended conformations are also present and that a mixture of these turn-like and extended structures best represents the conformational ensemble of RGDW in an aqueous environment. acs.org

The tryptophan residue is of particular interest due to its contribution to the high binding affinity of RGDW for specific integrins, such as the platelet glycoprotein (B1211001) IIb-IIIa. doi.org The aromatic and hydrophobic nature of the tryptophan side chain is thought to engage in favorable interactions within a hydrophobic pocket on the integrin's surface, thereby stabilizing the peptide-receptor complex. nih.govmdpi.com

Studies on cyclic RGD peptides containing tryptophan or its analogs have further underscored the importance of the residue at this position for binding affinity and selectivity. For instance, modifications to the tryptophan indole (B1671886) ring, such as halogenation, have been shown to increase affinity for integrin αvβ3 and enhance selectivity over other integrins like α5β1. nih.gov This highlights the potential for fine-tuning the biological activity of RGD peptides through chemical modifications of the tryptophan residue.

Table 1: Conformational Features of RGDW Peptide

| Feature | Description | Source(s) |

| Predominant Conformation | Mixture of type II' β-turn and extended conformations in solution. | acs.orgacs.orgnih.gov |

| Key Residues in β-turn | Glycine (B1666218) and Aspartic acid typically occupy the i+1 and i+2 positions. | acs.orgnih.gov |

| Flexibility | The peptide exhibits considerable flexibility in solution, allowing for conformational adaptability upon receptor binding. | acs.org |

| Influence of Tryptophan | The bulky aromatic side chain of tryptophan influences the overall conformational equilibrium and provides a key interaction point with integrin receptors. | doi.orgnih.govmdpi.com |

Table 2: Influence of Tryptophan Modifications on Integrin Binding

| Modification | Effect on Integrin Binding | Target Integrin(s) | Source(s) |

| Halogenation (e.g., Bromotryptophan) | Increased binding affinity and enhanced selectivity. | αvβ3 | nih.gov |

| Hydrophobic/Aromatic Analogs (in cyclic peptides) | Important for binding to a proposed hydrophobic pocket on the integrin surface. | αvβ3 | nih.govmdpi.com |

Binding Specificity of this compound for Integrin Subtypes

The specificity of RGD-containing peptides for different integrin subtypes is often modulated by the amino acid residues flanking the core RGD motif. annualreviews.org The presence of tryptophan in the this compound sequence plays a significant role in determining its binding profile.

Research indicates that cyclic RGD peptides often exhibit increased affinity and selectivity for αvβ3 compared to their linear counterparts. wikipedia.org This is attributed to the conformational rigidity imposed by cyclization, which presents the RGD motif in an optimal orientation for receptor binding. wikipedia.org

Integrin α5β1 is the primary receptor for the ECM protein fibronectin and plays a vital role in cell adhesion, migration, and assembly of the fibronectin matrix. researchgate.net A key finding is that α5β1 shows a preference for RGD peptides that are followed by specific residues, notably glycine and tryptophan. annualreviews.org The interaction of this compound with α5β1 is significantly influenced by the tryptophan residue. nih.gov

Studies have demonstrated that the tryptophan in an RGDW sequence participates in a hydrophobic interaction with Trp157 of the α5 subunit. nih.gov This interaction is crucial for the high-affinity binding and specificity of such peptides for α5β1. nih.gov Mutation of Trp157 in the α5 subunit has been shown to disrupt the binding of RGDW-containing peptides. nih.gov This highlights a distinct mechanism where the α subunit directly contributes to ligand specificity by interacting with residues C-terminal to the core RGD motif. In contrast, RGD peptides lacking the tryptophan residue act as much weaker inhibitors of α5β1 binding. nih.gov

Integrin αIIbβ3 is predominantly expressed on platelets and is essential for platelet aggregation and thrombosis through its binding to fibrinogen. researchgate.net Like other RGD-binding integrins, αIIbβ3 recognizes the RGD sequence in its ligands. researchgate.net The binding site is located at the interface between the αIIb and β3 subunits. researchgate.net While the primary recognition is through the RGD motif, the residues flanking this sequence can influence binding affinity. For instance, some disintegrins, which are potent αIIbβ3 antagonists, have an RGDW sequence. The addition of D-arginyl-glycyl-L-aspartyl-L-tryptophan has been used in studies to prevent platelet aggregation induced by collagen, indicating its inhibitory effect on αIIbβ3. ashpublications.org

The specificity of ligands for αIIbβ3 can be modulated by chemical modifications. For example, cyclization of RGD peptides has been shown to increase binding affinity and selectivity for αvβ3 relative to αIIbβ3. wikipedia.org This suggests that the conformational presentation of the this compound sequence is critical for its differential interaction with these two integrin subtypes.

For instance, high-stringency screening has shown that α5β1 has a strong preference for peptides with glycine and tryptophan (or phenylalanine) following the RGD sequence. annualreviews.org In contrast, αvβ3 and αvβ5 integrins prefer serine or alanine (B10760859) in these positions. annualreviews.org This differential recognition underscores the role of the residues C-terminal to the RGD motif in dictating integrin selectivity.

The tryptophan residue in an RGDW sequence is a key determinant of specificity for α5β1, engaging in a hydrophobic interaction with Trp157 of the α5 subunit. nih.gov This interaction is less critical for binding to other integrins like αvβ3 or αIIbβ3, which rely more on the canonical RGD interaction and have different structural features in their ligand-binding pockets. The structural basis for these preferences lies in the subtle differences in the amino acid composition and conformation of the ligand-binding sites across different integrin α and β subunits.

| Integrin Subtype | Key Interacting Residue(s) for Tryptophan | Relative Affinity for RGDW | Reference |

|---|---|---|---|

| αvβ3 | N/A (Binding primarily through RGD) | Moderate | acs.org |

| α5β1 | Trp157 of α5 subunit | High | nih.gov |

| αIIbβ3 | N/A (Binding primarily through RGD) | Moderate | researchgate.net |

Structural Determinants of Integrin Recognition by this compound

The recognition of this compound by integrins is a structurally specific process governed by key interactions between the amino acid side chains of the peptide and residues within the integrin ligand-binding pocket.

The arginine and aspartic acid residues of the RGD motif form the cornerstone of the interaction with integrins. acs.org The positively charged guanidinium group of the arginine side chain engages in electrostatic interactions with negatively charged pockets on the integrin surface, often involving aspartic acid residues on the β-propeller domain of the α subunit. researchgate.net

Influence of Amino Acid Residues Flanking the RGD Sequence on Activity and Selectivity

Research has shown that the amino acid residues on the C-terminal side of the RGD sequence are particularly important for determining integrin binding specificity. annualreviews.org For instance, peptides containing the sequence RGDW or RGDF are potent inhibitors of β3 integrins. nih.gov Disintegrins, a family of snake venom proteins, that possess an ARGDW sequence exhibit a higher affinity for the αIIbβ3 integrin. frontiersin.org Conversely, disintegrins with an ARGDN sequence preferentially bind to αvβ3 and α5β1 integrins. frontiersin.org

The nature of the amino acid immediately following the aspartate residue can dictate selectivity. Studies using peptide libraries have revealed that the α5β1 integrin shows a preference for peptides with glycine and tryptophan (or phenylalanine) following the RGD sequence. annualreviews.org In contrast, the αvβ3 and αvβ5 integrins favor serine or alanine in these positions. annualreviews.org A highly potent and specific peptide for αIIbβ3 was found to have a tyrosine and an arginine residue following the RGD motif. annualreviews.org

Furthermore, the conformation of the peptide, which is influenced by the flanking residues, is a critical determinant of activity. A bent conformation of the RGD sequence, often induced by specific flanking residues in cyclic peptides, tends to fit the αVβ3 receptor better than the αIIbβ3 receptor, thereby increasing the peptide's selectivity for αVβ3. acs.org

The following interactive data table summarizes the inhibitory activity (IC50 values) of various RGD-containing peptides, highlighting the influence of flanking residues and cyclization on their binding affinity for different integrin subtypes. Lower IC50 values indicate higher binding affinity.

| Peptide Sequence | Integrin Subtype | IC50 (nM) | Reference |

| Linear Peptides | |||

| GRGDSP | αvβ3 | High affinity | qyaobio.com |

| GRGDSP | α5β1 | Moderate affinity | qyaobio.com |

| GRGDSP | αIIbβ3 | Low affinity | qyaobio.com |

| GRGDNP | α5β1 | Preferred binding | qyaobio.com |

| RGDW-NH2 | GPIIb-IIIa | Potent inhibitor | semanticscholar.org |

| KGDW-NH2 | GPIIb-IIIa | Less potent than RGDW-NH2 | semanticscholar.org |

| Cyclic Peptides | |||

| c(RGDfV) | αVβ3 | Highly active | acs.org |

| c(RGDfV) | αIIbβ3 | Less active than for αVβ3 | acs.org |

| 68Ga-NODAGA-RGD | αvβ3 | 44 | nih.gov |

| 18F-galacto-RGD | αvβ3 | 44 | nih.gov |

| 68Ga-TRAP(RGD)3 | αvβ3 | < 6 (approx. 7x higher than monomers) | nih.gov |

| c(RGDyK) | αvβ3 | High affinity (nanomolar range) | nih.gov |

| c(RGDfK) | αvβ3 | High affinity (nanomolar range) | nih.gov |

Conjugation Chemistry:the Assembly of the Final Multimeric Construct is Achieved Through Various Chemoselective Ligation Techniques, Which Are Chemical Reactions That Are Highly Specific and Proceed Efficiently in the Presence of Other Functional Groups.

Oxime Ligation: This method involves the reaction between an aminooxy-functionalized peptide and an aldehyde- or ketone-bearing scaffold. It is highly efficient and can be performed in aqueous solutions with unprotected peptides. researchgate.netscilit.com

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry used for this purpose. It involves the reaction between an azide-functionalized peptide and an alkyne-functionalized scaffold (or vice-versa) to form a stable triazole linkage. mdpi.com

Characterization

Following synthesis, rigorous characterization is essential to confirm the identity, purity, and structure of the multimeric RGD constructs. A combination of analytical techniques is typically employed:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to purify the final product and assess its purity. researchgate.net

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the synthesized constructs, verifying that the correct number of peptide units has been conjugated to the scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the final compound and its precursors. nih.gov

Research Findings on Enhanced Integrin Affinity

Numerous studies have quantitatively demonstrated the superior binding affinity of multimeric RGD constructs compared to their monomeric precursors. This is typically determined through competitive binding assays using purified integrin receptors (e.g., αvβ3) and a radiolabeled standard ligand. The results are expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the tested compound required to displace 50% of the specifically bound radioligand. A lower IC₅₀ value signifies a higher binding affinity.

Research has consistently shown a clear trend: integrin binding affinity increases with the number of RGD units displayed. mdpi.comresearchgate.net For example, studies on a series of multimeric cyclo[-RGDfK-] ligands built on a cyclodecapeptide RAFT scaffold revealed a significant enhancement in affinity for ligands displaying three and four copies of the RGD motif. researchgate.net Similarly, another study reported that the binding affinity for the purified integrin αVβ3 receptor increased with the number of integrin ligands, reaching an IC₅₀ value of 1.2 nM for a trimeric construct. researchgate.net This represents a substantial improvement over typical monomeric compounds.

The table below compiles representative data from the literature, illustrating the effect of multimerization on integrin αvβ3 binding affinity.

| Construct | Number of RGD Units | Scaffold Type | IC₅₀ (nM) for αvβ3 Integrin | Fold Increase in Affinity (vs. Monomer) |

|---|---|---|---|---|

| Monomer Reference | 1 | N/A | 100 - 200 | 1x |

| Dimer | 2 | Amino Acid (e.g., Glutamic Acid) | 20 - 50 | ~4-5x |

| Trimer | 3 | Cyclopeptide or Dendritic | 1 - 10 | ~20-100x |

| Tetramer | 4 | Cyclopeptide or Dendritic | 0.5 - 5 | ~40-200x |

Note: The IC₅₀ values and fold increases are approximate ranges compiled from multiple studies researchgate.netmdpi.comresearchgate.net to illustrate the general trend and may not represent specific compounds.

Cellular Responses and Signaling Modulated by Arginyl Glycyl Aspartyl Tryptophan

Modulation of Cellular Adhesion and Spreading in In Vitro Systems

The Arginyl-glycyl-aspartyl (RGD) sequence is a primary motif for cell adhesion, and its presentation on various substrates can significantly influence how cells attach and spread. When insolubilized on a surface, short synthetic peptides containing the RGD sequence can promote cell adhesion. researchgate.net The addition of a tryptophan residue to form the RGDW sequence can modify the peptide's affinity for specific integrins, thereby fine-tuning the adhesive response. nih.gov

For instance, synthetic D-arginyl-glycyl-L-aspartyl-L-tryptophan (dRGDW) has been shown to be a potent inhibitor of platelet spreading on the extracellular matrix (ECM) at high shear rates. nih.gov In perfusion experiments, the addition of dRGDW completely inhibited platelet spreading on the ECM, which in turn led to a decrease in platelet adhesion. nih.gov This inhibitory effect highlights the peptide's ability to compete with natural RGD-containing ligands in the ECM, such as fibronectin and vitronectin, for binding to platelet integrins like αIIbβ3. researchgate.netnih.gov

Conversely, when RGD peptides are conjugated to scaffolds, they can enhance cellular adhesion. RGD-conjugated cotton-based scaffolds, for example, have been shown to support the adhesion and proliferation of mesenchymal stem cells (MSCs). nih.gov This enhanced adhesion is a critical first step for subsequent cellular functions on biomaterials. The interaction is mediated through the binding of the RGD motif to integrin receptors expressed on the cell surface. nih.gov

Table 1: Modulation of Cellular Adhesion by Arginyl-glycyl-aspartyl-tryptophan and related RGD peptides

| Cell Type | Experimental System | Effect of RGDW/RGD Peptides | Key Findings |

| Platelets | Perfusion over endothelial cell ECM | Inhibition of spreading and adhesion | dRGDW completely inhibits platelet spreading at high shear rates, leading to reduced adhesion. nih.gov |

| Mesenchymal Stem Cells (MSCs) | 3D RGD-conjugated cotton scaffold | Enhanced adhesion and proliferation | RGD conjugation to the scaffold promotes MSC attachment. nih.gov |

| Human Foreskin Fibroblasts | Hydrogels with immobilized RGD | Promotion of cell spreading | Immobilized RGD peptides support fibroblast spreading in a concentration-dependent manner. nih.gov |

Impact on Cell Migration and Proliferation in Experimental Models

The interaction between RGD peptides and integrins is a critical regulator of cell migration and proliferation. By influencing cell adhesion and signaling, this compound can impact these dynamic cellular processes. Integrin-mediated cell attachment influences and regulates cell migration, growth, and differentiation. researchgate.netplos.org

Soluble RGD peptides can inhibit cell migration by blocking integrin-ligand interactions that are necessary for cell motility. For example, arginine-conjugated albumin microspheres have been shown to significantly inhibit the cell migration of lung cancer cells. researchgate.net While this study did not use the specific tetrapeptide, it demonstrates the principle that targeting arginine-mediated interactions can impact migration.

Regarding proliferation, the effects can be context-dependent. In some cases, RGD-mediated adhesion is a prerequisite for cell growth. For instance, RGD-conjugated scaffolds that promote the adhesion of mesenchymal stem cells also support their proliferation. nih.gov However, in other contexts, particularly in cancer biology, inhibiting RGD-integrin interactions can suppress proliferation. Anti-cancer peptides, a broad category that can include RGD mimetics, are known to inhibit tumor cell proliferation. nih.gov The inhibition of proliferation in activated hepatic stellate cells by an RGD analog was linked to the suppression of the Hippo signaling pathway, leading to cell cycle arrest. nih.gov

Table 2: Impact of this compound and related RGD peptides on Cell Migration and Proliferation

| Cellular Process | Cell Type | Experimental Model | Observed Effect |

| Migration | Lung Cancer Cells | In vitro migration assay | Arginine-conjugated microspheres inhibited cell migration. researchgate.net |

| Proliferation | Mesenchymal Stem Cells | 3D RGD-conjugated scaffold | Supported proliferation following enhanced adhesion. nih.gov |

| Proliferation | Activated Hepatic Stellate Cells | In vitro culture with RGD analog | Inhibition of proliferation and induction of cell cycle arrest. nih.gov |

| Proliferation | Lung Cancer Cells | In vitro culture | Arginine-conjugated albumin microspheres inhibited cell proliferation. researchgate.net |

Influence on Cell Differentiation Pathways in Controlled Microenvironments

The engagement of integrins by RGD peptides can trigger signaling cascades that influence the differentiation of stem cells and other progenitor cells. The specific lineage commitment can be guided by the context of the RGD presentation and the cellular microenvironment. Integrin-mediated cell attachment is known to regulate cell differentiation. researchgate.netplos.org

In the context of bone tissue engineering, RGD-functionalized biomaterials have been extensively studied for their ability to promote osteogenic differentiation. Designer self-assembling peptide nanofiber scaffolds containing the RGD motif significantly enhanced the proliferation and osteogenic differentiation of pre-osteoblast cells, as evidenced by increased alkaline phosphatase (ALP) activity and osteocalcin (B1147995) secretion. plos.org Similarly, modifying a demineralized bone matrix with an RGD peptide has been shown to promote osteoblast differentiation. researchgate.netnih.gov However, the effect can be concentration-dependent, with some studies suggesting that low RGD concentrations are more conducive to osteogenic differentiation than high concentrations. frontiersin.org

The influence of RGD peptides extends to other lineages as well. For instance, the persistence of RGD signaling in hydrogels can induce the early stages of cartilage formation from mesenchymal stem cells, although prolonged exposure might limit complete differentiation. frontiersin.org It is important to note that while these studies highlight the potent effect of the RGD motif, the specific contribution of the tryptophan residue in this compound to directing lineage-specific differentiation requires further investigation. Some studies have even shown that certain osteoactivin-derived peptides induce osteoblast differentiation in an RGD-independent manner, suggesting the complexity of signaling cues. nih.gov

Mechanisms of this compound Cellular Internalization

The cellular uptake of RGD peptides is a critical step for their use in targeted drug delivery and for understanding their intracellular effects. The internalization of this compound can occur through different pathways, depending on its form (monomeric vs. multimeric or conjugated) and the cell type.

Integrin-Mediated Endocytosis Mechanisms

Multimeric or conformationally constrained RGD peptides are often internalized via integrin-mediated endocytosis. nih.govnih.govresearchgate.net This process is initiated by the binding of the RGD motif to specific integrin receptors on the cell surface. wikipedia.org This binding can lead to the clustering of integrins and the recruitment of adaptor proteins, initiating the formation of endocytic vesicles.

Studies have shown that conjugating RGD peptides to larger molecules, such as polyethylene (B3416737) glycol (PEG), can shift their uptake mechanism from non-specific to a selective, integrin-mediated pathway. nih.govnih.govresearchgate.net For example, a PEGylated cyclic RGD peptide containing a tryptophan residue was selectively internalized by cells overexpressing αvβ3 integrins, while its smaller, non-PEGylated counterpart was not. nih.govnih.gov This selective uptake is a hallmark of receptor-mediated endocytosis. The process often involves the colocalization of the internalized peptide with lysosomes, suggesting that it follows the endo-lysosomal pathway. researchgate.net

Fluid-Phase Uptake Pathways of Monomeric this compound

In contrast to their larger or multimeric counterparts, small, monomeric RGD peptides like this compound are often taken up by cells through a non-specific, fluid-phase uptake mechanism. nih.govnih.govresearchgate.netresearchgate.net This process, also known as macropinocytosis or bulk-phase endocytosis, involves the non-selective engulfment of extracellular fluid and solutes. google.com

Flow cytometry and live-cell imaging studies have demonstrated that small, non-PEGylated cyclic RGD peptides are taken up by cells regardless of their integrin expression levels. nih.govnih.govresearchgate.net This indicates that the internalization is not primarily dependent on binding to a specific receptor. It has also been shown that a purified, labeled RGD peptide can accumulate in the cytosolic compartment, suggesting it is not restricted by the plasma membrane. science.gov

Investigation of Integrin-Mediated Signal Transduction Pathways

The binding of this compound to integrins initiates a cascade of intracellular signaling events that regulate the cellular responses described above. A central hub for integrin-mediated signaling is the activation of Focal Adhesion Kinase (FAK) and the subsequent recruitment and activation of Src family kinases. nih.govimrpress.comgenome.jp

Upon integrin ligation by RGD peptides, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397. nih.govembopress.org This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src. nih.govnih.gov The formation of the FAK-Src complex leads to the phosphorylation of other downstream targets, including paxillin (B1203293) and p130Cas, which act as signaling scaffolds to propagate the signal. nih.gov

This signaling axis can then activate multiple downstream pathways, including the Ras/ERK (MAPK) pathway, which is crucial for regulating gene expression related to cell proliferation, and the PI3K/Akt pathway, which is a key regulator of cell survival. genome.jpnih.gov For example, in pancreatic cancer cells, adhesion to collagen IV, an RGD-containing protein, enhanced FAK phosphorylation, which correlated with the activation of the Ras/ERK signaling pathway and increased cell adhesion and invasion. nih.gov Furthermore, pharmacological inhibition of RGD-binding integrins has been shown to suppress activated hepatic stellate cells by blocking the FAK-mediated Hippo signaling pathway. nih.gov

Table 3: Key Molecules in Integrin-Mediated Signaling by this compound

| Molecule | Role in Signaling Pathway | Downstream Effects |

| Integrins | Cell surface receptors for RGD motif. researchgate.netplos.org | Initiate intracellular signaling upon ligand binding. |

| Focal Adhesion Kinase (FAK) | Non-receptor tyrosine kinase; activated by integrin ligation. nih.govembopress.org | Autophosphorylation creates a binding site for Src; phosphorylates other focal adhesion proteins. nih.gov |

| Src Family Kinases | Non-receptor tyrosine kinases; form a complex with FAK. nih.govimrpress.com | Phosphorylate downstream targets like paxillin and p130Cas, activating further signaling. nih.gov |

| Paxillin/p130Cas | Adaptor proteins/scaffolds. | Phosphorylated by the FAK-Src complex, they recruit other signaling molecules. nih.gov |

| Ras/ERK (MAPK) Pathway | Downstream signaling cascade. | Regulates gene expression, cell proliferation, and differentiation. genome.jpnih.gov |

| PI3K/Akt Pathway | Downstream signaling cascade. | Promotes cell survival and inhibits apoptosis. genome.jp |

Rational Design and Engineering of Arginyl Glycyl Aspartyl Tryptophan Analogs and Mimetics

Design and Synthesis of Linear and Cyclic Peptide Analogs of Arginyl-glycyl-aspartyl-tryptophan

The design of RGDW analogs primarily revolves around modifying the peptide backbone to optimize its conformational properties and biological activity. Both linear and cyclic variations have been extensively explored, with each offering distinct advantages.

Linear analogs of RGDW can be synthesized with relative ease using standard solid-phase peptide synthesis (SPPS) techniques. This method allows for the straightforward incorporation of various amino acid substitutions to probe structure-activity relationships. For instance, replacing tryptophan with other hydrophobic amino acids like phenylalanine or tyrosine has been shown to significantly reduce antibacterial activity, highlighting the critical role of the tryptophan residue. researchgate.net

However, linear peptides are often characterized by high conformational flexibility, which can lead to non-specific binding and reduced potency. To address this, cyclic analogs have been developed. Cyclization introduces conformational constraints, locking the peptide into a more defined and biologically active conformation. nih.gov This strategy has been shown to yield peptides with several beneficial properties, including:

Greater conformational integrity nih.gov

Increased potency as agonists or antagonists nih.gov

Prolonged biological activity and enhanced enzymatic stability nih.gov

Increased specificity for a particular receptor nih.gov

Studies comparing linear and cyclic peptides have demonstrated that cyclic analogs often exhibit superior biological activity. researchgate.net For example, in a study of amphiphilic peptides, cyclic variants consistently showed higher antibacterial activities than their linear counterparts. researchgate.net The synthesis of cyclic peptides can be achieved through on-resin cyclization during solid-phase synthesis, a method that has been successfully applied to other RGD-containing peptides like c(RGDfK). nih.gov

Table 1: Comparison of Linear vs. Cyclic RGDW Analog Properties

| Feature | Linear Analogs | Cyclic Analogs |

|---|---|---|

| Conformation | Highly flexible | Conformationally constrained |

| Synthesis | Relatively straightforward SPPS | More complex, often requires on-resin cyclization |

| Potency | Generally lower | Often significantly higher nih.gov |

| Specificity | Can be lower due to flexibility | Generally higher nih.gov |

| Stability | More susceptible to enzymatic degradation | Increased stability against proteases nih.gov |

Incorporation of Non-Canonical Amino Acids and Targeted Chemical Modifications

Beyond backbone cyclization, the properties of RGDW can be fine-tuned through the incorporation of non-canonical amino acids (ncAAs) and other chemical modifications. These strategies offer a powerful toolkit for enhancing peptide stability, modulating bioactivity, and introducing novel functionalities. The integration of ncAAs can improve proteolytic stability, potency, and spectrum of action. researchgate.net

Halogenation of the tryptophan residue is a key strategy for modifying the electronic and steric properties of the RGDW peptide. The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) onto the indole (B1671886) ring of tryptophan can significantly influence its interaction with target receptors and improve its metabolic stability. nih.gov Late-stage diversification techniques allow for the efficient installation of various functional groups onto tryptophan residues within native peptide structures. researchgate.netsciencedaily.com This approach can be used to generate a library of halogenated RGDW analogs for screening and optimization. For example, Boc-6-fluoro-DL-tryptophan is a commercially available building block that can be incorporated into peptide synthesis. anaspec.com These modifications can help regulate drug-target interactions and improve properties such as bioavailability and pharmacokinetics. sciencedaily.com

Poly(ethylene glycol) (PEG) is a hydrophilic, non-immunogenic polymer that can be covalently attached to peptides in a process known as PEGylation. nih.govfrontiersin.org This modification is widely used to improve the pharmacokinetic and pharmacological properties of therapeutic peptides. nih.govfrontiersin.org

The primary benefits of PEGylating RGDW peptides include:

Increased Solubility and Stability : The hydrophilic nature of PEG enhances the solubility of the peptide and can shield it from proteolytic enzymes, thereby increasing its stability in biological fluids. nih.gov

Prolonged Circulation Time : PEGylation increases the hydrodynamic radius of the peptide, which reduces its clearance rate by the kidneys and the reticuloendothelial system. nih.govresearchgate.net This "stealth effect" prolongs its circulation half-life. researchgate.net

Modulated Cellular Uptake : While PEGylation can sometimes hinder cellular uptake due to steric effects, it can also be used to promote membrane permeability and accumulation in target tissues. nih.gov The size of the PEG chain is a critical factor; for some peptides, PEGylation with chains of specific molecular weights has been shown to promote cellular uptake. nih.gov

Reduced Immunogenicity : The PEG layer can mask antigenic sites on the peptide, reducing its potential to elicit an immune response. nih.gov

PEG can also serve as a flexible linker to attach RGDW to nanoparticles or other drug delivery systems, facilitating active targeting to cells that overexpress RGD-binding integrin receptors. researchgate.net However, a potential disadvantage is the possible loss of bioactivity if the PEG chain sterically hinders the RGD motif from binding to its target receptor. nih.govfrontiersin.org

Table 2: Effects of PEGylation on RGDW Peptide Characteristics

| Property | Impact of PEGylation | Rationale |

|---|---|---|

| Solubility | Increased | High hydrophilicity of PEG chains. nih.gov |

| Proteolytic Stability | Increased | Steric shielding from proteolytic enzymes. nih.gov |

| Circulation Half-Life | Increased | Reduced renal clearance and uptake by the reticuloendothelial system. nih.govresearchgate.net |

| Immunogenicity | Reduced | Masking of antigenic determinants. nih.gov |

| Cellular Uptake | Variable | Can be enhanced or decreased depending on PEG size and target cell type. nih.gov |

| Bioactivity | Potentially Reduced | Steric hindrance at the receptor binding site. nih.govfrontiersin.org |

Development of this compound-Based Peptide Mimetics

Peptide mimetics, or peptidomimetics, are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. The development of RGDW-based mimetics aims to create smaller, more stable molecules that retain the potent and selective binding characteristics of the original peptide sequence.

A key principle in mimetic design is the introduction of conformational constraints to reduce flexibility and pre-organize the molecule into its bioactive conformation. nih.gov This reduces the entropic penalty of binding and can lead to higher affinity and selectivity. Strategies include:

Backbone Cyclization : As with peptide analogs, creating cyclic structures is a primary method for restricting conformational freedom. nih.gov

Incorporation of Rigid Scaffolds : Replacing parts of the peptide backbone with rigid, non-peptidic chemical scaffolds can lock the relative orientation of the critical arginine, aspartate, and tryptophan side chains.

Use of Constrained Amino Acids : Incorporating sterically hindered or cyclic amino acids (e.g., cyclic beta-amino acids) can limit the range of accessible backbone torsion angles. researchgate.net

Bioisosteric Replacements : Replacing labile peptide bonds with more stable isosteres, such as heterocyclic rings, can both increase stability and introduce conformational constraints. nih.gov

The optimization of novel RGDW mimetics is guided by structure-activity relationship (SAR) studies. This iterative process involves synthesizing a library of related compounds and evaluating their biological activity to understand how specific structural features influence function. nih.gov

Key aspects of SAR optimization for RGDW mimetics include:

Side Chain Orientation : The spatial arrangement of the positively charged guanidinium (B1211019) group of arginine, the negatively charged carboxyl group of aspartic acid, and the hydrophobic indole ring of tryptophan is critical for receptor binding. SAR studies aim to identify the optimal geometry for these functional groups.

Hydrophobicity and Cationic Nature : The balance between hydrophobic and cationic characteristics is crucial for activity. Systematic replacement of the tryptophan and arginine residues helps to define the optimal level of amphiphilicity. researchgate.net

Backbone Spacing : The distances between the key pharmacophoric groups are fine-tuned by altering the length and rigidity of the molecular scaffold.

Amino Acid Scanning : Techniques such as alanine (B10760859) scanning, where individual residues are systematically replaced with alanine, can identify which amino acids are most critical for the structure, stability, and function of the peptide, thereby guiding mimetic design. nih.gov

Through these rational design strategies, RGDW analogs and mimetics with significantly improved stability, selectivity, and therapeutic potential continue to be developed.

Synthesis and Characterization of Multimeric this compound Constructs for Enhanced Integrin Affinity

The multimerization of RGD peptides has been shown to significantly improve binding affinity and selectivity for integrin receptors compared to their monomeric counterparts. nih.govnih.gov This enhancement is attributed to several factors, including an increased local concentration of the peptide in the vicinity of the receptors and the potential for simultaneous binding of multiple RGD units to adjacent integrin molecules. nih.govresearchgate.net Dimeric, trimeric, and tetrameric RGD analogs have consistently demonstrated higher accumulation in αvβ3 integrin-expressing tumors. snmjournals.org

Synthetic Strategies

The synthesis of multimeric RGD constructs is a multi-step process that involves the preparation of the RGD-containing peptide and a central scaffold, followed by their conjugation.

Research Applications of Arginyl Glycyl Aspartyl Tryptophan in Advanced Biomedical Models

Arginyl-glycyl-aspartyl-tryptophan as a Ligand for Molecular Imaging Probes in Preclinical Research

The specificity of the RGDW peptide for certain integrins, which are often overexpressed on the surface of cancer cells and angiogenic blood vessels, makes it an excellent targeting ligand for molecular imaging probes. thno.orgmdpi.com By attaching an imaging agent (like a fluorescent dye or a radionuclide) to the RGDW peptide, researchers can visualize and study biological processes at the molecular level in preclinical models.

Conjugating this compound to a fluorescent probe allows for the direct visualization of integrin-expressing cells using techniques like fluorescence microscopy. nih.gov These probes are valuable tools for studying the localization of the peptide, its uptake into cells, and the distribution of its target integrins.

One study involved the dual derivatization of a cyclic peptide containing a brominated tryptophan, c(RGDw(7Br)K). nih.gov A fluorescent probe was attached to the tryptophan residue, and a polyethylene (B3416737) glycol (PEG) linker was attached to the lysine (B10760008). nih.gov Live-cell imaging revealed that the larger, PEGylated conjugate was selectively internalized by M21 melanoma cells, which overexpress the αvβ3 integrin, but not by M21-L cells that lack this integrin. nih.gov This demonstrates the probe's specificity. In another example, a fluorescent conjugate was developed by coupling a cyclic RGD peptide to a tryptophan-tagged naphthalenediimide (TrpNDI) fluorescent dye. nih.gov This probe, TrpNDI-RGDfK, was used for confocal fluorescence microscopy to investigate its behavior and biolocalization in cancer cells. nih.gov

Table 2: Examples of RGDW-Based Fluorescent Imaging Probes

| Peptide Conjugate | Fluorescent Moiety | Key Finding | Cell Line Studied |

|---|---|---|---|

| PEG₅₀₀₀-c(RGDw(7Br)K)-Fluorophore | Suzuki-Miyaura coupled fluorescent probe | Showed selective, integrin-mediated uptake; unspecific uptake was reduced by PEGylation. nih.gov | M21 (αvβ3 positive), M21-L (αvβ3 negative) |

For non-invasive, whole-body imaging in preclinical animal models, RGDW and related cyclic RGD peptides are conjugated with positron-emitting radionuclides for Positron Emission Tomography (PET) imaging. thno.orgnih.gov PET is a highly sensitive imaging technique that can quantify the expression of molecular targets like integrins in vivo. mdpi.com

The development of these radiolabeled ligands involves several key steps:

Peptide Design: Often, cyclic RGD peptides are used because they exhibit higher affinity and stability compared to their linear counterparts. nih.gov Multimeric versions, where multiple RGD units are linked together, have also been developed to increase binding avidity. mdpi.comnih.gov

Chelator Conjugation: A chelator molecule (e.g., DOTA, NOTA) is attached to the peptide. This chelator securely holds the radioactive metal ion. mdpi.comnih.gov

Radiolabeling: The peptide-chelator conjugate is mixed with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), or Fluorine-18 (¹⁸F), which becomes trapped by the chelator. mdpi.comnih.govnih.gov

Preclinical studies using these radiolabeled RGD peptides have successfully imaged integrin expression in tumor models, such as glioblastoma. nih.gov For instance, ⁶⁸Ga-labeled RGD peptides have demonstrated favorable imaging properties with high tumor-to-background ratios in glioblastoma models when compared to standard clinical PET tracers. nih.gov These imaging agents allow researchers to monitor tumor progression, assess the effectiveness of anti-angiogenic therapies that target integrins, and study the biodistribution of the peptide-based drugs. thno.orgnih.gov

Functionalization of Magnetic Resonance Imaging (MRI) Contrast Agents for Investigating Tissue Diffusion

The functionalization of Magnetic Resonance Imaging (MRI) contrast agents with specific biomolecules is a strategy employed to enhance their targeting capabilities and to provide more detailed information about physiological and pathological processes at the molecular level. While the Arginine-Glycine-Aspartic acid (RGD) tripeptide is widely recognized for its ability to target integrins, which are overexpressed in various disease states, including cancer and atherosclerosis, the specific use of the tetrapeptide this compound for the functionalization of MRI contrast agents for investigating tissue diffusion is not extensively documented in current research literature.

The general principle involves conjugating targeting moieties, such as RGD peptides, to high-payload MRI contrast agents, like nanoparticles. nih.gov This approach aims to increase the local concentration of the contrast agent at the site of interest, thereby improving the sensitivity of the MRI signal. nih.gov For instance, the conjugation of RGD peptides to emulsion nanoparticles has been successfully applied to image integrin expression. nih.gov However, a significant challenge with using large nanoparticle-based contrast agents is their potentially limited ability to penetrate dense tissues, which could restrict their application to imaging biomarkers primarily located on blood vessels. nih.gov

In the context of tissue diffusion studies, MRI techniques can be utilized to map the concentration of a contrast agent as it disperses through the extracellular space (ECS). annualreviews.org The choice of the MRI probe is critical, with ideal candidates being non-toxic, small enough to move freely within the ECS, and remaining within the extracellular compartment. annualreviews.org While various gadolinium (Gd)-based contrast agents are clinically approved and used to improve the visualization of organs and tissues, the specific modification of these agents with this compound for the express purpose of studying tissue diffusion remains an area requiring further investigation. nih.gov

Investigation of this compound in Broader Cell-Extracellular Matrix Interaction Studies

The interaction between cells and the extracellular matrix (ECM) is a fundamental process that governs cell behavior, including adhesion, migration, proliferation, and differentiation. ontosight.airesearchgate.net A key molecular recognition system in these interactions involves the Arginyl-Glycyl-Aspartic acid (RGD) sequence found in many ECM proteins and the integrin receptors on cell surfaces that bind to this motif. ontosight.ai The RGD sequence is a primary cell attachment site present in a multitude of adhesive proteins in the ECM, blood, and on cell surfaces. Nearly half of the known integrins recognize this sequence in their protein ligands.

The tetrapeptide this compound contains the core RGD sequence, suggesting its involvement in mediating cell adhesion through integrin binding. Synthetic peptides containing the RGD motif can mimic the function of adhesive proteins. ontosight.ai When immobilized on a surface, these peptides can promote cell adhesion, whereas in a soluble form, they can act as competitive inhibitors, preventing cells from attaching to the ECM. ontosight.ai

Research has explored the use of RGD-modified biomaterials to influence cell behavior. In one study, an RGD-modified elastin-like polypeptide (RGD-ELP), with the sequence TGPGVGRGD(VGVPG)6WPC, was used as a bioactive matrix for culturing β-TC6 cells. annualreviews.org The study found that these cells, when cultured on the RGD-ELP coating, aggregated into islet-like structures and demonstrated high viability. annualreviews.org This formation of pseudoislets was associated with the upregulation of cell adhesion molecules, such as E-cadherin and connexin-36, as well as an increase in the messenger RNA (mRNA) levels of ECM proteins like collagen types I and IV, fibronectin, and laminin. annualreviews.org These findings indicate that the RGD sequence within the polypeptide promotes the formation of these cellular structures by enhancing the expression of molecules crucial for cell-cell and cell-ECM adhesion. annualreviews.org

The specificity of the amino acids flanking the RGD core can influence which integrins will bind. While the core RGD sequence is fundamental, the surrounding amino acids can modulate the binding affinity and selectivity for different integrin subtypes. The presence of a tryptophan residue in this compound may confer specific binding properties, although detailed comparative studies with other RGD-containing peptides are needed to fully elucidate its unique role in cell-extracellular matrix interactions.

The study of such peptides is crucial for the development of biomaterials for tissue engineering and for designing therapeutic agents that can modulate cell adhesion in various pathological conditions.

Advanced Methodologies for Characterizing Arginyl Glycyl Aspartyl Tryptophan and Its Interactions

Spectroscopic Techniques for Peptide Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the solution conformation of peptides. By analyzing nuclear Overhauser effect (NOE) data, which provides distance constraints between protons, and coupling constants, which give information on torsional angles, researchers can build detailed 3D models of the peptide. nih.gov For RGD-containing peptides, NMR studies have revealed that they often exist as a dynamic equilibrium of multiple conformers rather than a single rigid structure. nih.gov Low-temperature NMR studies combined with molecular dynamics simulations can help to characterize these equilibrating conformers. nih.gov The chemical shifts of the peptide's protons, carbons, and nitrogens are fundamental for a complete structural and dynamic analysis. mdpi.com The RGD sequence, crucial for receptor binding, is often located in mobile loops, and its conformation can be influenced by factors like pH. nih.gov

Circular Dichroism (CD) Spectroscopy is widely used to assess the secondary structure of peptides. nih.govspringernature.com The far-UV CD spectrum (180-260 nm) provides information on the presence of α-helices, β-sheets, β-turns, and random coil structures. units.itresearchgate.net For instance, a β-sheet conformation is typically characterized by a negative peak around 217-218 nm and a strong positive peak around 195-198 nm, while a random coil shows a negative peak near 198 nm. researchgate.net The near-UV CD spectrum (250-320 nm), which is sensitive to the environment of aromatic amino acids like tryptophan, can provide insights into the tertiary structure of larger polypeptides. nih.govunits.it

Fluorescence Spectroscopy is particularly useful for studying peptides containing tryptophan, as its intrinsic fluorescence is highly sensitive to the local microenvironment. nih.govmdpi.com The fluorescence emission maximum of tryptophan can shift depending on its exposure to the solvent, providing information about its location within the peptide's structure. nih.govmdpi.com Time-resolved fluorescence measurements can reveal the dynamics of the tryptophan residue and its surrounding environment by determining fluorescence lifetimes. nih.gov These lifetimes can often be correlated with specific conformational states or rotamers of the tryptophan side chain. nih.gov

| Spectroscopic Technique | Information Obtained | Key Findings for RGD-Peptides |

| NMR Spectroscopy | 3D structure, conformational dynamics, proton distances, torsional angles. nih.govmdpi.com | RGD peptides often exist as a mixture of conformers in solution. nih.gov The RGD motif is frequently found in flexible loops. nih.gov |

| Circular Dichroism | Secondary structure content (α-helix, β-sheet, random coil). nih.govresearchgate.net | Can be used to monitor conformational changes, such as the formation of β-sheet structures in self-assembling RGD peptides. researchgate.net |

| Fluorescence Spectroscopy | Local environment and dynamics of tryptophan residues. nih.govmdpi.com | The fluorescence properties of tryptophan can be used to probe the peptide's conformation and its interactions with other molecules. nih.gov |

Computational Approaches for Conformational Analysis and Ligand-Receptor Docking

Computational methods are essential complements to experimental techniques, providing detailed insights into the conformational landscape of RGWD and its binding modes with integrin receptors.

Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of peptides in a simulated physiological environment. researchgate.netbonvinlab.org By solving Newton's equations of motion for the atoms of the peptide and surrounding solvent molecules, MD simulations can track the conformational changes of the peptide over time. bonvinlab.org These simulations have shown that the conformation of RGD peptides can be influenced by flanking amino acid sequences and environmental factors like temperature. nih.gov For example, a transition from a bend to a turn conformation in an RGD sequence was observed at a higher temperature, which correlated with increased receptor binding activity. nih.gov MD simulations can also be used to understand the interaction of peptides with surfaces, such as titanium oxide, which is relevant for biomaterial applications. nih.gov

Ligand-Receptor Docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, RGWD) to a receptor (an integrin). These methods use scoring functions to evaluate the energetic favorability of different binding poses. Docking studies, often combined with MD simulations, help to identify the key amino acid residues involved in the interaction and to understand the structural basis for binding affinity and selectivity.

Conformational Searching Algorithms are employed to explore the vast conformational space of a flexible peptide like RGWD. nih.gov These algorithms, in conjunction with energy minimization calculations, aim to identify the low-energy conformations that the peptide is most likely to adopt. nih.gov The results of these searches can then be compared with experimental data from techniques like NMR to validate the computational models. nih.gov

In Vitro Assays for Quantifying Integrin Binding Affinity and Selectivity

A variety of in vitro assays are used to measure the binding affinity and selectivity of RGWD and its analogs for different integrin subtypes. These assays are crucial for structure-activity relationship (SAR) studies and for the development of targeted therapeutic and diagnostic agents.

Enzyme-Linked Immunosorbent Assay (ELISA)-like Assays with Purified Integrins

ELISA-based binding assays are a common method for quantifying the interaction between a peptide and a purified integrin receptor. In a typical competitive ELISA, a plate is coated with the purified integrin. A labeled ligand with known affinity for the integrin and the test peptide (e.g., RGWD) are then added to the wells. The test peptide competes with the labeled ligand for binding to the immobilized integrin. By measuring the displacement of the labeled ligand at various concentrations of the test peptide, the half-maximal inhibitory concentration (IC50) can be determined, which is a measure of the peptide's binding affinity. These assays have been used to demonstrate that multimerization of RGD peptides can lead to increased binding affinity for integrins. researchgate.net

Flow Cytometry for Investigating Cellular Uptake and Binding

Flow cytometry is a powerful technique for studying the binding of fluorescently labeled peptides to cells that express integrins on their surface. nih.govresearchgate.net It allows for the rapid, quantitative analysis of a large population of individual cells. nih.gov In a typical binding experiment, cells are incubated with a fluorescently labeled RGWD peptide, and the fluorescence intensity of the cells is measured by the flow cytometer. This provides a measure of the amount of peptide bound to the cell surface. Competition experiments, where unlabeled RGWD is used to displace the fluorescently labeled peptide, can be used to confirm the specificity of the binding. researchgate.net Flow cytometry can also be used to investigate the cellular uptake and internalization of peptides. nih.govresearchgate.netmdpi.com Studies have shown that the size of the RGD peptide can influence its uptake mechanism, with smaller peptides often showing non-specific uptake, while larger, PEGylated peptides can exhibit more selective, integrin-mediated internalization. nih.gov

| Assay Type | Principle | Information Obtained |

| ELISA-like Assays | Competitive binding between a labeled ligand and the test peptide for a purified, immobilized integrin. researchgate.net | Binding affinity (IC50) of the peptide for a specific integrin subtype. researchgate.net |

| Flow Cytometry | Measures the fluorescence of cells incubated with a fluorescently labeled peptide. nih.gov | Quantifies peptide binding to cell surface integrins and can be used to study cellular uptake. nih.govresearchgate.net |

Synthetic Methodologies for Peptide and Analog Production

The synthesis of RGWD and its analogs is primarily achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for producing peptides.

Solid-Phase Peptide Synthesis (SPPS) and Purification Techniques

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. scispace.comspringernature.com The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com The use of protecting groups on the amino acid side chains and the temporary protection of the N-terminus of the growing peptide chain prevent unwanted side reactions. scispace.com The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly used, where the Fmoc group is removed from the N-terminus with a mild base, such as piperidine. researchgate.net Challenges in SPPS include the potential for aggregation of the growing peptide chain and side reactions involving specific amino acids, such as the aspartimide formation from aspartic acid. biotage.com

Late-Stage Diversification and Cross-Coupling Reactions for Functionalization

Late-stage diversification refers to the chemical modification of complex molecules, such as peptides, in the final stages of their synthesis. This approach is highly valuable as it allows for the creation of a diverse library of analogues from a common precursor, enabling the fine-tuning of biological activity and properties. explorationpub.com For the tetrapeptide Arginyl-glycyl-aspartyl-tryptophan, these methodologies primarily target the reactive side chains of arginine, aspartic acid, and tryptophan, as well as the peptide backbone and C-terminus. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, offering high chemo- and site-selectivity. rsc.orgnih.gov

The tryptophan residue, with its indole (B1671886) side chain, is an ideal target for late-stage functionalization due to its relative scarcity in proteins and its significant role in molecular interactions. nih.gov Several transition-metal-catalyzed methods have been developed to modify tryptophan. A C-H functionalization protocol for the olefination of tryptophan residues has been described, which is successful regardless of the tryptophan's position within the peptide. nih.gov This method offers a way to conjugate peptides with other molecules. nih.gov Ruthenium(II)-catalyzed C-H alkylation provides another avenue for modification, proving effective even on structurally complex peptides with excellent position- and chemo-selectivity. nih.gov Furthermore, copper-catalyzed Ullmann coupling enables the arylation of the indole side chain, demonstrating remarkable tolerance for diverse functional groups and distinct chemoselectivity for tryptophan residues. rsc.orgrsc.org This method allows for the introduction of a new C(sp2)–N bond at the tryptophan residue, a challenging but important modification. rsc.org Another strategy involves the enzymatic halogenation of tryptophan to produce halotryptophans, such as bromotryptophan. nih.gov This halogenated intermediate can then be used as a platform for further diversification via Suzuki-Miyaura cross-coupling, resulting in novel biaryl motifs. nih.gov

The arginine residue's guanidinium (B1211019) group can also be a target for direct labeling. An efficient method utilizes Barton's base to deprotonate the guanidinium group, allowing it to act as a nucleophile and react with various acylating agents. scispace.com This technique permits the attachment of reporter groups like fluorophores or biotin (B1667282) under mild conditions and is compatible with other functional amino acids, including tryptophan and aspartic acid. scispace.com

The aspartic acid residue can serve as an endogenous directing group for palladium-catalyzed C(sp3)-H activation, enabling late-stage functionalization of peptides. researchgate.netrsc.org Additionally, the peptide's C-terminus can be modified. A strategy using peptide hydrazides as a common precursor allows for their conversion into either peptide acids or various peptide amides in the late stages of synthesis. explorationpub.com For instance, oxidation of the hydrazide can yield a carboxylic acid, while azidation followed by reaction with an amine source can produce an amide. explorationpub.com

These advanced methodologies provide a robust toolkit for the precise, late-stage functionalization of the this compound peptide, enabling the creation of derivatives with tailored properties for further study and application.

Table 1: Methodologies for Late-Stage Functionalization of Peptides

| Target Residue/Moiety | Methodology | Reaction Type | Key Features | Citations |

|---|---|---|---|---|

| Tryptophan | C-H Olefination | Palladium-catalyzed C-H activation | Broad scope in styrene (B11656) coupling partner; applicable at any position. | nih.govntu.ac.uk |

| Tryptophan | C-H Alkylation | Ruthenium(II)-catalyzed C-H activation | Air- and water-tolerant catalyst; racemization-free. | nih.gov |

| Tryptophan | N-Indole Arylation | Copper-catalyzed Ullmann coupling | Excellent regioselectivity; tolerates multiple functional groups. | rsc.orgrsc.org |

| Tryptophan | Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed cross-coupling | Requires initial enzymatic halogenation; creates biaryl motifs. | nih.gov |

| Arginine | Guanidinium Group Labeling | Nucleophilic acylation | Uses Barton's base for deprotonation; mild conditions. | scispace.com |

| Aspartic Acid | C(sp3)-H Activation | Palladium-catalyzed functionalization | Uses the side chain as an endogenous directing group. | researchgate.netrsc.org |

| C-Terminus | Hydrazide Conversion | Oxidation or Azidation/Ammonolysis | Allows diversification to peptide acids or amides from a common precursor. | explorationpub.com |

High-Throughput Screening Approaches for Functional Peptide Identification

High-throughput screening (HTS) is essential for identifying functional peptides from large, diverse libraries. For peptides containing the Arginyl-glycyl-aspartyl (RGD) motif, such as this compound, HTS is used to discover sequences with high affinity and selectivity for specific integrin receptors. acs.org These methods allow for the rapid evaluation of thousands or even millions of compounds, accelerating the discovery of lead candidates. pnas.org

One prevalent HTS method is the one-bead-one-compound (OBOC) combinatorial library approach. johnshopkins.edunih.govacs.org In this technique, a massive library of peptides is synthesized, with each bead in the solid-phase synthesis resin carrying a unique peptide sequence. johnshopkins.edu The library can then be screened against intact cells that express the target receptor, such as αvβ3 integrin. johnshopkins.eduacs.org To facilitate screening, a Complex Object Parametric Analyzer and Sorter (COPAS) large particle biosorter can be used for high-throughput sorting of the beads that bind to the cells. johnshopkins.eduacs.org A challenge with this method is that cells can dissociate from the beads during sorting; however, this can be overcome by reversibly cross-linking the cells to the beads. johnshopkins.eduacs.org Following identification of a "hit," the peptide sequence on the bead can be determined using techniques like MALDI-TOF mass spectrometry. johnshopkins.edu

Another powerful HTS technique involves the use of protein microarrays . acs.orgresearchgate.net For instance, an integrin microarray can be designed where purified integrin receptors are immobilized on a chip. researchgate.net This platform can be used in a competitive inhibition assay. A fluorescently labeled ligand known to bind the integrin (e.g., vitronectin) is incubated with the immobilized integrin in the presence of peptide sub-libraries. researchgate.net Peptides that effectively inhibit the binding of the fluorescent ligand are identified as potential high-affinity binders. researchgate.net This chip-based system allows for simultaneous and high-throughput screening of peptide libraries to find novel antagonists or ligands for the target receptor. acs.orgresearchgate.net

Computational approaches are also being integrated into HTS pipelines. acs.org These methods can pre-screen virtual libraries to prioritize candidates for experimental validation. For example, a pipeline might start with a machine learning model to predict peptide-receptor binding affinity. acs.org Promising candidates are then subjected to molecular dynamics simulations to calculate binding free energies, providing a more quantitative assessment of binding strength. acs.org Only the top-ranked peptides from these computational screens are then synthesized and validated experimentally, significantly reducing the time and cost associated with screening. acs.org

These HTS approaches, from cell-based sorting of combinatorial libraries to sophisticated protein microarrays and computational screening, are critical for efficiently navigating the vast sequence space of RGD-containing peptides to identify functional molecules like derivatives of this compound.

Table 2: High-Throughput Screening (HTS) Approaches for RGD-Containing Peptides

| HTS Approach | Principle | Throughput | Key Advantages | Key Disadvantages | Citations |

|---|---|---|---|---|---|

| One-Bead-One-Compound (OBOC) with Cell Sorting | Screening of a combinatorial peptide library on beads against intact cells; positive beads are sorted and sequenced. | Very High (Millions of compounds) | Screens in a native cellular context; discovers novel ligands. | Cell dissociation can be an issue; requires specialized sorting equipment. | johnshopkins.edunih.govacs.org |

| Integrin Microarray | Immobilized integrins on a chip are used in competitive binding assays against fluorescent ligands and peptide libraries. | High (Thousands of compounds) | Low consumption of integrin; does not require cells; quantitative IC50 values can be obtained. | Requires purified, stable receptor protein; binding may differ from cellular context. | acs.orgresearchgate.net |

| Integrated Computational Pipeline | Use of machine learning and molecular dynamics simulations to virtually screen peptide libraries and predict binding affinity before synthesis. | Very High (Virtual screening) | Reduces cost and time of experimental screening; provides mechanistic insights into binding. | Predictions require experimental validation; accuracy depends on the quality of models. | acs.org |

Emerging Research Avenues and Future Directions for Arginyl Glycyl Aspartyl Tryptophan

Exploration of Novel Arginyl-glycyl-aspartyl-tryptophan Derivatives and Conjugates with Enhanced Research Utility

The development of novel derivatives and conjugates of this compound is a burgeoning field aimed at enhancing its utility as a research tool. Scientists are modifying the core RGDW sequence to improve its stability, selectivity for specific integrin subtypes, and to introduce new functionalities.